1-Methyl-4-tosylpiperazine

Beschreibung

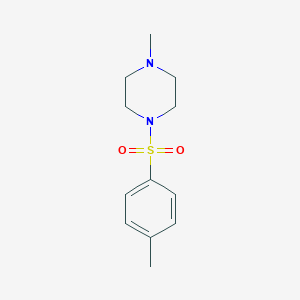

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-7-13(2)8-10-14/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQGRIZFMIRFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296724 | |

| Record name | 1-Methyl-4-(toluene-4-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

46779-48-0 | |

| Record name | 46779-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-(toluene-4-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4-(PARA-TOLYLSULFONYL)-PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Methyl-4-tosylpiperazine: Properties, Synthesis, and Applications

Abstract & Introduction

1-Methyl-4-tosylpiperazine is a pivotal chemical intermediate, widely utilized in the fields of organic synthesis and medicinal chemistry. This guide provides an in-depth technical overview of its chemical and physical properties, established synthesis and purification protocols, spectroscopic characteristics, and core reactivity. By leveraging the unique functionalities of the N-methylpiperazine moiety and the robust N-tosyl protecting group, this compound serves as a versatile building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic tool.

Section 1: Molecular Identity and Physicochemical Properties

1-Methyl-4-tosylpiperazine is an N-tosylated derivative of N-methylpiperazine. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the piperazine nitrogen (N-4), rendering it chemically inert under many reaction conditions. This allows for selective functionalization at other sites of a target molecule before its eventual removal. The tertiary amine at the N-1 position remains a key site of basicity and nucleophilicity.

Chemical Structure

The fundamental properties of 1-Methyl-4-tosylpiperazine are summarized in the table below. It is important to note that while identifiers are well-established, specific experimental physical data such as melting and boiling points are not widely reported in publicly available literature, a common occurrence for specialized synthetic intermediates.

| Identifier | Value | Reference |

| IUPAC Name | 1-methyl-4-(p-tolylsulfonyl)piperazine | |

| CAS Number | 46779-48-0 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S | [1] |

| Molecular Weight | 254.35 g/mol | [1] |

| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Physical State | Solid (Typical) | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols. |

Section 2: Synthesis and Purification

The most direct and industrially relevant synthesis of 1-Methyl-4-tosylpiperazine involves the selective tosylation of 1-methylpiperazine. This approach is favored due to the high commercial availability and low cost of the starting materials.

Causality of Experimental Design: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine. The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting material and halt the reaction. The reaction is run at a reduced temperature (0 °C to room temperature) to control the exothermicity and minimize the potential for side reactions, such as the formation of a di-tosylated quaternary ammonium salt, although this is sterically and electronically disfavored.

Detailed Experimental Protocol: Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-methylpiperazine (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material).

-

Base Addition: Add triethylamine (1.1-1.2 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess 1-methylpiperazine and triethylamine), saturated sodium bicarbonate solution, and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude 1-Methyl-4-tosylpiperazine can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a white to off-white crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for 1-Methyl-4-tosylpiperazine.

Section 3: Spectroscopic Profile and Structural Elucidation

Confirmation of the structure and purity of 1-Methyl-4-tosylpiperazine is achieved through standard spectroscopic techniques. The expected data provides a reliable fingerprint for the molecule.

| Technique | Expected Observations |

| ¹H NMR | ~7.7 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group. ~7.3 ppm (d, 2H): Aromatic protons meta to the sulfonyl group. ~3.1 ppm (t, 4H): Piperazine protons adjacent to the tosyl group (-SO₂-N-CH₂-). ~2.5 ppm (t, 4H): Piperazine protons adjacent to the methyl group (-N(CH₃)-CH₂-). ~2.4 ppm (s, 3H): Aromatic methyl protons (-Ar-CH₃). ~2.3 ppm (s, 3H): N-methyl protons (-N-CH₃). |

| ¹³C NMR | ~144 ppm: Quaternary aromatic carbon attached to the sulfonyl group. ~132 ppm: Quaternary aromatic carbon attached to the methyl group. ~130 ppm: Aromatic C-H carbons meta to the sulfonyl group. ~128 ppm: Aromatic C-H carbons ortho to the sulfonyl group. ~54 ppm: Piperazine carbons adjacent to the methyl group. ~46 ppm: Piperazine carbons adjacent to the tosyl group. ~45 ppm: N-methyl carbon. ~21 ppm: Aromatic methyl carbon. |

| FT-IR (cm⁻¹) | ~2950-2800: C-H stretching (aliphatic). ~1600, 1495: C=C stretching (aromatic). ~1350, 1160: Asymmetric and symmetric S=O stretching (sulfonamide). |

| Mass Spec (EI) | [M]⁺ at m/z = 254: Molecular ion peak. m/z = 155: [SO₂C₇H₇]⁺ (Tosyl fragment). m/z = 99: [C₅H₁₁N₂]⁺ (Methylpiperazine fragment). m/z = 91: [C₇H₇]⁺ (Tropylium ion). |

Section 4: Chemical Reactivity and Strategic Applications

The reactivity of 1-Methyl-4-tosylpiperazine is dominated by two key features: the stability of the tosyl protecting group and its role as a precursor to the N-methylpiperazine moiety.

N-Tosyl Group Stability and Deprotection

The N-tosyl group is exceptionally stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions that would affect other nitrogen protecting groups like Boc or Cbz. This stability is its primary advantage in multi-step synthesis.

However, when desired, the tosyl group can be cleaved. The choice of deprotection method is critical and depends on the tolerance of other functional groups in the molecule.

Common Deprotection Strategies:

-

Reductive Cleavage: Conditions like sodium in liquid ammonia (Birch reduction) or sodium amalgam can effectively remove the tosyl group. These methods are powerful but not always compatible with sensitive functional groups.

-

Acidic Cleavage: Strong protic acids, such as hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid at elevated temperatures, are commonly used. This method is often preferred for its operational simplicity.

Deprotection Mechanism: Acid-Catalyzed Hydrolysis

Caption: Mechanism of acid-catalyzed N-tosyl deprotection.

Application as a Synthetic Building Block

The primary application of 1-Methyl-4-tosylpiperazine is to introduce the 1-methylpiperazine scaffold into a target molecule. This is a common structural motif in many FDA-approved drugs due to its ability to improve aqueous solubility and modulate pharmacokinetic properties.[2] The synthesis of Ponatinib, a kinase inhibitor, involves the N-alkylation of N-methylpiperazine with a reactive benzyl bromide, a reaction for which a tosyl-protected piperazine could be strategically employed in more complex syntheses to ensure regioselectivity.[2]

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-Methyl-4-tosylpiperazine is not universally available, data from analogous compounds, such as 1-methylpiperazine and other piperazine derivatives, dictates a cautious approach to handling.[3][4][5][6]

-

Hazard Identification: Assumed to be harmful if swallowed or in contact with skin. May cause skin and serious eye irritation. A GHS "Warning" signal word is associated with the compound.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 standards.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[3]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents and strong acids.[6]

-

First Aid:

Conclusion

1-Methyl-4-tosylpiperazine is a highly functional and strategic intermediate for organic synthesis. Its value lies in the robust nature of the N-tosyl protecting group, which allows chemists to perform a wide array of chemical transformations on other parts of a molecule without affecting the piperazine core. Its straightforward synthesis and predictable reactivity make it an indispensable tool for introducing the pharmaceutically relevant N-methylpiperazine moiety, underscoring its importance in modern drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73553447, (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46743459, 1-Tosylpiperazine hydrochloride. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (n.d.). Formation of the chloride, not the desired tosylate. Retrieved from ResearchGate. [Link]

-

SpectraBase. (n.d.). 1-Methyl-4-(4-methylphenyl)piperazine - Optional[13C NMR]. Retrieved from SpectraBase. [Link]

-

SpectraBase. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine - Optional[13C NMR]. Retrieved from SpectraBase. [Link]

-

Pharmaffiliates. (n.d.). (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine. Retrieved from Pharmaffiliates. [Link]

- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.

- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Ronchi, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6829. [Link]

-

Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from Asian Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81349, 1-Amino-4-methylpiperazine. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9883983, 4-Methyl-2-phenyl-1-tosylpiperazine. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27826, 1-Methyl-4-nitrosopiperazine. Retrieved from PubChem. [Link]

Sources

- 1. 1-Methyl-4-tosylpiperazine | 46779-48-0 [amp.chemicalbook.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1-Methyl-4-tosylpiperazine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-4-tosylpiperazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, explore its synthesis through a detailed, field-proven protocol, and discuss its potential applications in drug discovery and development.

Molecular Structure and Properties

1-Methyl-4-tosylpiperazine, also known as 1-(p-tolylsulfonyl)-4-methylpiperazine, is a disubstituted piperazine derivative. The molecule incorporates a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. One nitrogen atom is functionalized with a methyl group, while the other is attached to a tosyl (p-toluenesulfonyl) group.

The presence of the tosyl group, a good leaving group, and the basic nitrogen of the piperazine ring make this molecule a versatile intermediate in organic synthesis. The methyl group at the 4-position influences the nucleophilicity of the adjacent nitrogen and the overall steric and electronic properties of the molecule.

Table 1: Physicochemical Properties of 1-Methyl-4-tosylpiperazine

| Property | Value | Source |

| CAS Number | 46779-48-0 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S | --- |

| Molecular Weight | 254.35 g/mol | --- |

| Appearance | White to off-white crystalline solid (predicted) | --- |

| Solubility | Soluble in many organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | --- |

Synthesis of 1-Methyl-4-tosylpiperazine: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 1-Methyl-4-tosylpiperazine is the sulfonylation of 1-methylpiperazine with p-toluenesulfonyl chloride. This reaction is a classic example of a nucleophilic substitution at a sulfonyl group.

Reaction Principle

The synthesis involves the nucleophilic attack of the secondary amine nitrogen of 1-methylpiperazine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically a tertiary amine like triethylamine or a mild inorganic base, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Figure 1: General reaction scheme for the synthesis of 1-Methyl-4-tosylpiperazine.

Detailed Experimental Protocol

This protocol is based on established procedures for the tosylation of amines and provides a reliable method for the laboratory-scale synthesis of 1-Methyl-4-tosylpiperazine.

Materials:

-

1-Methylpiperazine (Reagent grade)

-

p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) (Reagent grade)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (Anhydrous)

-

Dichloromethane (DCM) or Acetonitrile (ACN) (Anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (ACN). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 - 1.5 eq.) or anhydrous potassium carbonate (2.0 eq.) to the cooled solution and stir for 10-15 minutes.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 1:1).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

If ACN was used, remove the solvent under reduced pressure using a rotary evaporator. Partition the residue between water and ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 1-Methyl-4-tosylpiperazine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as p-toluenesulfonyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, reducing the yield of the desired product.

-

Low-Temperature Addition: The dropwise addition of tosyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Choice of Base: Triethylamine is a common organic base that is soluble in organic solvents and effectively scavenges the HCl produced. Potassium carbonate is a milder, solid base that can be easily filtered off after the reaction.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid, the hydrochloride salt of the base, and other water-soluble impurities.

Characterization

The structure and purity of the synthesized 1-Methyl-4-tosylpiperazine should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the tosyl group (around 2.4 ppm), the methyl protons on the piperazine nitrogen (around 2.3 ppm), the four piperazine methylene protons adjacent to the methyl group (a triplet around 2.5 ppm), the four piperazine methylene protons adjacent to the tosyl group (a triplet around 3.0 ppm), and the aromatic protons of the tosyl group (two doublets in the range of 7.3-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the piperazine methylene carbons, and the aromatic carbons of the tosyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350 and 1160 cm⁻¹.

Applications in Drug Discovery and Development

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[2] The piperazine moiety can influence the physicochemical properties of a molecule, such as its solubility and basicity, and can also serve as a linker to connect different pharmacophoric groups.[3]

While specific biological activities of 1-Methyl-4-tosylpiperazine are not extensively documented in publicly available literature, its structure suggests several potential applications:

-

Intermediate for Further Synthesis: The tosyl group can act as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen. Subsequently, the tosyl group can be removed under specific conditions.

-

Scaffold for Library Synthesis: Due to its straightforward synthesis, 1-Methyl-4-tosylpiperazine can be used as a building block for the creation of libraries of more complex molecules for high-throughput screening in drug discovery programs.

-

Potential Bioactivity: The sulfonamide moiety present in the molecule is a key feature in many antibacterial drugs. Furthermore, the piperazine core is found in a wide range of therapeutic agents, including antipsychotics, antidepressants, and antihistamines.[1] Therefore, 1-Methyl-4-tosylpiperazine itself or its close derivatives may exhibit interesting pharmacological properties.

Figure 2: Potential applications of 1-Methyl-4-tosylpiperazine in research and development.

Conclusion

1-Methyl-4-tosylpiperazine is a valuable synthetic intermediate with a straightforward and scalable synthesis. Its structure, combining the versatile piperazine core with a reactive tosyl group, makes it a useful tool for medicinal chemists and organic synthesis professionals. While its specific biological profile remains to be fully explored, its potential as a building block for novel therapeutic agents is significant. The detailed synthetic protocol and understanding of its chemical properties provided in this guide should facilitate its use in various research and development endeavors.

References

-

Royal Society of Chemistry. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

-

PubChem. (n.d.). (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine. Retrieved from [Link]

-

MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

-

GSRS. (n.d.). 1-(P-TOLYLSULFONYL)-4-(3-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

MDPI. (2017). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

- Google Patents. (1959). Method for preparing 1-methylpiperazine.

-

DergiPark. (2016). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

-

PubMed. (2024). The medicinal chemistry of piperazines: A review. [Link]

-

Pharmaffiliates. (n.d.). (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]

- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

Sources

- 1. 1-Tosylpiperazine hydrochloride | C11H17ClN2O2S | CID 46743459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

The Strategic Utility of 1-Methyl-4-tosylpiperazine in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the piperazine moiety stands as a cornerstone scaffold, embedded in the core of numerous approved pharmaceuticals. Its prevalence is a testament to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. Within the diverse toolkit of piperazine-based building blocks, 1-Methyl-4-tosylpiperazine emerges as a strategic intermediate, offering a unique combination of a pre-installed N-methyl group and a versatile N-tosyl protecting group. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 1-Methyl-4-tosylpiperazine, equipping researchers with the knowledge to effectively leverage this valuable synthetic tool.

Core Attributes of 1-Methyl-4-tosylpiperazine

1-Methyl-4-tosylpiperazine is a crystalline solid at room temperature, a feature that facilitates its handling, purification, and storage compared to its often-liquid precursors. The molecule's strategic value lies in the orthogonal nature of its two nitrogen atoms. The N1 nitrogen is a tertiary amine due to the presence of the methyl group, rendering it a nucleophilic center ready for quaternization or other transformations. Conversely, the N4 nitrogen is protected by the p-toluenesulfonyl (tosyl) group. This robust protecting group is stable under a wide array of reaction conditions, yet can be selectively removed when desired, unmasking a secondary amine for further functionalization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₂S | |

| Molecular Weight | 254.35 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and methanol. |

Synthesis of 1-Methyl-4-tosylpiperazine: A Reliable Protocol

The most direct and widely employed method for the synthesis of 1-Methyl-4-tosylpiperazine is the reaction of N-methylpiperazine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

Experimental Protocol: Synthesis of 1-Methyl-4-tosylpiperazine

Materials:

-

N-Methylpiperazine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of N-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 eq).

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Methyl-4-tosylpiperazine as a white solid.

Causality Behind Experimental Choices:

-

The use of a non-protic solvent like DCM prevents unwanted side reactions.

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

-

Triethylamine is a sufficiently strong, non-nucleophilic base to scavenge the HCl generated, driving the reaction to completion.

-

The aqueous workup removes the triethylammonium hydrochloride salt and any remaining water-soluble impurities.

-

Column chromatography is essential for obtaining a highly pure product, which is critical for subsequent synthetic steps.

Caption: Synthesis of 1-Methyl-4-tosylpiperazine.

Reactivity and Synthetic Applications

The utility of 1-Methyl-4-tosylpiperazine as a synthetic building block stems from the distinct reactivity of its two nitrogen atoms. The tosyl group serves as a robust protecting group for the N4 nitrogen, allowing for selective reactions at the N1 position.

Reactions Involving the N1-Methyl Group

While the N1 nitrogen is a tertiary amine, it can participate in reactions such as quaternization by reacting with strong electrophiles like alkyl halides. This can be a strategic step in the synthesis of certain cationic compounds.

The Tosyl Group as a Protecting Group

The primary role of the tosyl group in 1-Methyl-4-tosylpiperazine is to deactivate the N4 nitrogen towards many common reagents, thereby directing reactions to other parts of a molecule. This protective function is crucial in multi-step syntheses where the piperazine core needs to be introduced early.

Deprotection of the Tosyl Group

The ability to remove the tosyl group is essential to unmask the N4 secondary amine for subsequent functionalization. Several methods are available for the deprotection of N-tosyl groups, with the choice depending on the sensitivity of other functional groups in the molecule.[1]

Common Deprotection Methods:

-

Reductive Cleavage: Conditions such as sodium in liquid ammonia or sodium naphthalenide can effectively cleave the S-N bond.[2]

-

Acidic Hydrolysis: Strong acids like HBr in acetic acid or trifluoromethanesulfonic acid can be used, although these conditions are harsh and may not be suitable for all substrates.[3]

Sources

The Strategic Role of 1-Methyl-4-tosylpiperazine in Modern Organic Synthesis: A Technical Guide

In the landscape of contemporary organic chemistry, particularly within the realms of medicinal chemistry and drug development, the strategic use of protecting groups and functionalized building blocks is paramount. Among these, 1-Methyl-4-tosylpiperazine has emerged as a versatile and valuable intermediate. This technical guide provides an in-depth exploration of its synthesis, core properties, and its strategic application in multi-step organic synthesis, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Attributes and Strategic Significance

1-Methyl-4-tosylpiperazine, with the CAS Number 46779-48-0, is a bifunctional molecule that marries the nucleophilic character of a tertiary amine with the stability and synthetic handle of a tosyl-protected secondary amine within a piperazine scaffold. The strategic significance of this compound lies in the orthogonal nature of its two nitrogen atoms. The methyl-substituted nitrogen (N-1) retains its basicity and nucleophilicity, allowing it to participate in a variety of coupling and substitution reactions. Conversely, the tosyl-protected nitrogen (N-4) is rendered non-basic and non-nucleophilic, effectively "masking" its reactivity until a deliberate deprotection step is employed. This differential reactivity is the cornerstone of its utility in the controlled, stepwise construction of complex molecular architectures.

Table 1: Physicochemical Properties of 1-Methyl-4-tosylpiperazine

| Property | Value | Source |

| CAS Number | 46779-48-0 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂S | [1] |

| Molecular Weight | 254.35 g/mol | [1] |

| IUPAC Name | 1-Methyl-4-(toluene-4-sulfonyl)piperazine | [2] |

| Synonyms | 1-Methyl-4-(p-tolylsulfonyl)piperazine, N-Tosyl-N'-methylpiperazine | [1] |

Synthesis of 1-Methyl-4-tosylpiperazine: A Robust and Scalable Protocol

The most direct and widely employed synthesis of 1-Methyl-4-tosylpiperazine involves the selective tosylation of N-methylpiperazine. The causality behind this experimental choice is the higher nucleophilicity of the secondary amine in N-methylpiperazine compared to the tertiary amine, allowing for a regioselective reaction.

Caption: Synthetic pathway for 1-Methyl-4-tosylpiperazine.

Detailed Experimental Protocol: Synthesis of 1-Methyl-4-tosylpiperazine

This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.

Materials:

-

N-Methylpiperazine (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylpiperazine followed by anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base and Reagent: Add triethylamine to the stirred solution. Subsequently, add p-toluenesulfonyl chloride portion-wise, ensuring the internal temperature remains below 5 °C. The causality for the slow addition is to control the exothermicity of the reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (N-methylpiperazine) is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Methyl-4-tosylpiperazine as a white solid.

Role in Organic Synthesis: A Protected Nucleophile for Sequential Functionalization

The primary role of 1-Methyl-4-tosylpiperazine in organic synthesis is as a protected building block . It allows for the introduction of the N-methylpiperazine moiety in a controlled manner. The tosyl group serves as a robust protecting group for the N-4 nitrogen, which is stable to a wide range of reaction conditions including many nucleophilic and basic reagents.

Application in N-Alkylation and N-Arylation Reactions

The nucleophilic N-1 nitrogen of 1-Methyl-4-tosylpiperazine can readily participate in SN2 reactions with alkyl halides and in Buchwald-Hartwig amination reactions with aryl halides or triflates. This allows for the facile synthesis of a wide array of substituted piperazine derivatives. A general workflow for such a reaction is outlined below.

Caption: General workflow for the functionalization of 1-Methyl-4-tosylpiperazine.

This strategy is particularly valuable in medicinal chemistry for the synthesis of complex drug candidates where the piperazine core is a common pharmacophore. For instance, in the synthesis of certain kinase inhibitors, the N-methylpiperazine moiety is often crucial for solubility and target engagement.[3]

Deprotection of the Tosyl Group: Unmasking the Second Reactive Site

A key aspect of the utility of 1-Methyl-4-tosylpiperazine is the ability to cleave the tosyl group to reveal the free secondary amine at the N-4 position. This unmasking allows for subsequent functionalization at this site, enabling the synthesis of unsymmetrically disubstituted piperazines.

Common methods for the deprotection of N-tosylamides are applicable here, with the choice of method depending on the sensitivity of other functional groups in the molecule.

Table 2: Common Deprotection Methods for N-Tosyl Groups

| Method | Reagents | Conditions | Causality and Considerations |

| Reductive Cleavage | Sodium in liquid ammonia | Low temperature | Powerful reducing conditions, not compatible with reducible functional groups. |

| Samarium(II) iodide | Mild conditions | Chemoselective, tolerates many functional groups.[4] | |

| Magnesium in methanol | Reflux | A milder reductive method. | |

| Acidic Hydrolysis | Concentrated HBr or H₂SO₄ | Elevated temperatures | Harsh conditions, can lead to side reactions. |

| Triflic acid (CF₃SO₃H) | Can be chemoselective depending on the substrate.[4] |

Illustrative Deprotection Protocol: Reductive Cleavage with Magnesium in Methanol

Materials:

-

N-Substituted-1-methyl-4-tosylpiperazine (1.0 eq)

-

Magnesium turnings (10 eq)

-

Methanol, anhydrous

-

Ammonium chloride, saturated aqueous solution

Procedure:

-

Reaction Setup: To a suspension of magnesium turnings in anhydrous methanol under an inert atmosphere, add the N-substituted-1-methyl-4-tosylpiperazine.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Filter the mixture through a pad of celite and wash the celite with methanol. Concentrate the filtrate and partition the residue between dichloromethane and water.

-

Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product. Further purification can be achieved by chromatography or crystallization if necessary.

Spectroscopic Data and Characterization

Table 3: Predicted Spectroscopic Data for 1-Methyl-4-tosylpiperazine

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the tosyl group (~7.3-7.8 ppm), piperazine ring protons (~2.4-3.2 ppm), methyl protons of the tosyl group (~2.4 ppm), and N-methyl protons (~2.3 ppm). |

| ¹³C NMR | Aromatic carbons of the tosyl group (~127-145 ppm), piperazine ring carbons (~45-55 ppm), tosyl methyl carbon (~21 ppm), and N-methyl carbon (~46 ppm). |

| IR (Infrared) | Characteristic S=O stretching bands for the sulfonyl group (~1350 and 1160 cm⁻¹), C-N stretching bands, and aromatic C-H stretching bands. |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (254.35 g/mol ). |

Conclusion and Future Outlook

1-Methyl-4-tosylpiperazine stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its ability to serve as a masked N-methylpiperazine synthon allows for the controlled and sequential introduction of this important pharmacophore into complex molecules. The robust nature of the tosyl protecting group, coupled with the reliable methods for its removal, makes 1-Methyl-4-tosylpiperazine a valuable tool in the arsenal of synthetic chemists, particularly in the pharmaceutical industry. As the demand for novel and complex molecular entities continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly critical role in accelerating the pace of drug discovery and development.

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]

An In-depth Technical Guide to 1-Methyl-4-tosylpiperazine Derivatives and Analogs for Drug Discovery Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1] This guide provides a comprehensive technical overview of a specific, yet versatile, subclass: 1-Methyl-4-tosylpiperazine and its derivatives. We will delve into the synthetic rationale, key experimental protocols, and the nuanced structure-activity relationships (SAR) that underpin their therapeutic potential, particularly in the realms of central nervous system (CNS) disorders and kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Strategic Value of the 1-Methyl-4-tosylpiperazine Core

The 1-Methyl-4-tosylpiperazine moiety offers a unique combination of physicochemical and structural properties that make it an attractive starting point for library synthesis and lead optimization. The tosyl group, a robust electron-withdrawing group, serves multiple purposes. Primarily, it functions as a protecting group for one of the piperazine nitrogens, facilitating selective functionalization at the N4 position. Furthermore, the tosyl group can engage in specific interactions with biological targets and modulate the overall lipophilicity and metabolic stability of the molecule. The N-methyl group, on the other hand, can influence basicity, receptor engagement, and pharmacokinetic profiles.[2] The piperazine ring itself acts as a versatile linker, allowing for the precise positioning of pharmacophoric elements in three-dimensional space.

Synthetic Strategies and Methodologies

The synthesis of 1-Methyl-4-tosylpiperazine and its analogs can be approached through several reliable synthetic routes. The choice of a particular method often depends on the desired scale, available starting materials, and the nature of the desired derivatives.

Synthesis of the Core Scaffold: 1-Methyl-4-tosylpiperazine

A common and efficient method for the synthesis of the 1-Methyl-4-tosylpiperazine core involves the direct N-methylation of 1-tosylpiperazine.

Experimental Protocol: N-Methylation of 1-Tosylpiperazine

-

Rationale: This protocol utilizes a standard nucleophilic substitution reaction where the secondary amine of 1-tosylpiperazine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The use of a base like potassium carbonate is crucial to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity, and to neutralize the hydroiodic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

Step-by-Step Procedure:

-

To a solution of 1-tosylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 1-Methyl-4-tosylpiperazine.

-

-

Self-Validation: The purity of the final product should be assessed by HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight and fragmentation pattern should be observed.

Synthesis of 1-Methyl-4-tosylpiperazine Derivatives

The true utility of the 1-Methyl-4-tosylpiperazine core lies in its potential for diversification. The tosyl group can be removed under specific conditions to allow for further functionalization, or derivatives can be synthesized from precursors.

2.2.1. N-Alkylation/Arylation of 1-Tosylpiperazine Precursors

A versatile approach to generate a library of derivatives involves the N-alkylation or N-arylation of 1-tosylpiperazine with various electrophiles, followed by N-methylation. A representative example is the synthesis of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine.[3]

Experimental Protocol: Synthesis of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine [3]

-

Rationale: This protocol exemplifies a typical N-alkylation of a secondary amine. Potassium carbonate acts as a base to deprotonate the 1-tosylpiperazine, enhancing its nucleophilicity to attack the benzylic bromide. Acetonitrile is a suitable solvent, and heating accelerates the reaction rate.

-

Step-by-Step Procedure: [3]

-

A mixture of 1-tosylpiperazine (0.01 mmol), potassium carbonate (0.03 mmol), and 2-trifluoromethylbenzyl bromide (0.01 mmol) is prepared in dry acetonitrile (5 ml).[3]

-

The mixture is stirred at 85°C for 8 hours.[3]

-

The reaction progress is monitored by TLC.[3]

-

The solvent is removed by vacuum distillation.[3]

-

The crude product is purified by column chromatography using silica gel and a petroleum ether/ethyl acetate eluent.[3]

-

2.2.2. Reductive Amination

Reductive amination is another powerful tool for synthesizing derivatives, particularly for introducing alkyl groups. This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Characterization of 1-Methyl-4-tosylpiperazine and its Derivatives

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations for 1-Methyl-4-tosylpiperazine |

| ¹H NMR | Signals corresponding to the tosyl group's aromatic protons and methyl group, the piperazine ring protons (typically complex multiplets), and the N-methyl group singlet. |

| ¹³C NMR | Resonances for the carbons of the tosyl group, the piperazine ring, and the N-methyl group. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of 1-Methyl-4-tosylpiperazine. |

| FTIR | Characteristic absorption bands for sulfonyl group (S=O) stretching, C-N stretching, and aromatic C-H stretching. |

Applications in Drug Discovery

The 1-Methyl-4-tosylpiperazine scaffold and its analogs have shown significant promise in various therapeutic areas, primarily due to their ability to interact with key biological targets.

Central Nervous System (CNS) Drug Discovery

Piperazine derivatives are well-established modulators of various CNS receptors, including dopamine and serotonin receptors.[6][7] The structural features of 1-Methyl-4-tosylpiperazine analogs make them attractive candidates for the development of novel antipsychotics, antidepressants, and anxiolytics.

-

Dopamine Receptor Ligands: SAR studies on related arylpiperazines have shown that modifications on the piperazine ring and the nature of the N-substituent can significantly impact affinity and selectivity for dopamine receptor subtypes (D2, D3, D4).[4][8][9] The tosyl group can be replaced with various aryl or heteroaryl moieties to explore these interactions.

-

Serotonin Receptor Modulators: The piperazine core is a common feature in many serotonin receptor ligands.[10] By varying the substituents on the 1-Methyl-4-tosylpiperazine scaffold, it is possible to fine-tune the affinity and functional activity at different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A).[10][11]

Kinase Inhibitors

The piperazine ring is also a prevalent motif in the design of kinase inhibitors.[1] The 1-Methyl-4-tosylpiperazine framework can serve as a versatile scaffold to position pharmacophoric groups that interact with the ATP-binding site of various kinases. The tosyl group can be replaced by moieties that form key hydrogen bonds or hydrophobic interactions within the kinase domain.

Workflow for Kinase Inhibitor Drug Discovery

Caption: A generalized workflow for the discovery of kinase inhibitors based on the 1-Methyl-4-tosylpiperazine scaffold.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad library of 1-Methyl-4-tosylpiperazine derivatives are not extensively published, general principles can be inferred from related chemical series.

-

The Role of the Tosyl Group Replacement: Replacing the tosyl group with different aromatic or heteroaromatic systems is a key strategy for modulating target affinity and selectivity. The electronic nature and substitution pattern of this group will dictate its interaction with the target protein.

-

Impact of the N-Methyl Group: The presence and nature of the substituent at the N1 position (here, a methyl group) can influence the pKa of the other nitrogen, affecting its potential for ionic interactions with the target. It can also impact metabolic stability.

-

Linker and Terminal Group Modifications: For derivatives where the tosyl group is removed, the nature of the linker and the terminal functional groups appended to the N4 nitrogen will be critical determinants of biological activity.

Logical Relationship of SAR Exploration

Caption: Logical flow of SAR exploration starting from the 1-Methyl-4-tosylpiperazine core.

Conclusion and Future Perspectives

The 1-Methyl-4-tosylpiperazine scaffold represents a valuable and underexplored starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the proven success of the broader piperazine class of compounds, makes it an attractive area for further investigation. Future efforts should focus on the synthesis and biological evaluation of diverse libraries of 1-Methyl-4-tosylpiperazine analogs to fully elucidate their therapeutic potential. A deeper understanding of their SAR against specific targets will undoubtedly pave the way for the discovery of new and effective drugs for a range of human diseases.

References

-

Filip, M., et al. (2004). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Pharmacological Reports, 56(4), 485-492. [Link]

-

Sreenivasa, S., et al. (2013). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o239. [Link]

-

Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]

-

Dove Medical Press. (n.d.). Supplementary materials. [Link]

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (n.d.). (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine. [Link]

-

PubChem. (n.d.). (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-(p-Tolyl)piperazine. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. [Link]

-

S. S. S. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical and Clinical Research, 5(2), 39-43. [Link]

-

de Lucena, G. M. M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3352. [Link]

-

PubChem. (n.d.). 1-Amino-4-methylpiperazine. National Center for Biotechnology Information. [Link]

-

Yilmaz, F., & Parlak, A. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 57-64. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. [Link]

-

Kumar, V., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135-4146. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-4-nitroso-. In NIST Chemistry WebBook. [Link]

-

Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

-

Omsynth Lifesciences. (n.d.). (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine. [Link]

-

Wang, X., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1636. [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Gelin, C. F., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). N-methyl piperazine compounds having dopamine receptor affinity.

-

Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. [Link]

-

Di Pietro, O., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(7), 633. [Link]

-

Ökten, S., et al. (2018). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1145-1156. [Link]

- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.

-

Al-Rashood, S. T., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

-

Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 429. [Link]

-

Breitenlechner, C., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(20), 7420-7433. [Link]

-

Stead, D. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Gucki, M., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(21), 7433. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Piperazine Nucleus in Modern Drug Discovery

An In-depth Technical Guide to the Mechanistic Roles of 1-Methyl-4-tosylpiperazine and its Analogs in Synthetic Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs.[1][2] Its prevalence is due to a combination of desirable physicochemical properties and synthetic tractability. The two nitrogen atoms of the piperazine core provide handles for introducing diverse substituents, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles. However, the similar reactivity of the two secondary amine groups in unsubstituted piperazine presents a significant challenge for selective functionalization. To achieve regioselective synthesis, chemists rely on the strategic use of protecting groups, and among the most robust and versatile for this purpose is the p-toluenesulfonyl (tosyl) group. This guide explores the mechanistic principles governing the use of N-tosylated piperazines, with a focus on 1-Methyl-4-tosylpiperazine as a case study, to illustrate its function as a critical building block in complex molecule synthesis.

Part 1: The Core Function of the Tosyl Group as a Modulator of Reactivity

The p-toluenesulfonyl (Ts) group is a derivative of p-toluenesulfonic acid.[3] When attached to a nitrogen atom, it forms a sulfonamide, a functional group with markedly different properties from the parent amine. The tosyl group's mechanism of action in this context is not one of catalysis, but of electronic modulation and steric protection.

1.1. Electronic Deactivation via Resonance and Induction

The primary role of the tosyl group is to decrease the nucleophilicity of the nitrogen to which it is attached. This is achieved through two main electronic effects:

-

Inductive Effect: The sulfonyl group is highly electronegative, pulling electron density away from the nitrogen atom through the sigma bond.

-

Resonance Stabilization: The lone pair of the nitrogen atom is delocalized into the sulfonyl group's sulfur-oxygen bonds.

This electronic withdrawal renders the N-tosyl nitrogen significantly less basic and nucleophilic than a typical secondary amine. Consequently, in a mono-tosylated piperazine (like 1-tosylpiperazine), the unprotected secondary amine is the exclusive site of reaction for most electrophiles.[3][4] This predictable selectivity is the cornerstone of its utility.

1.2. Stability and Orthogonality

N-tosyl groups are exceptionally stable under a wide range of reaction conditions, including exposure to bases, many nucleophiles, and mild acids.[4] This stability allows for chemical transformations to be performed on other parts of the molecule without disturbing the protected amine. The ability to selectively remove the tosyl group under conditions that do not affect other common protecting groups (a concept known as orthogonality) makes it invaluable in multi-step synthesis.[4]

Part 2: Mechanism of Action in Key Synthetic Transformations

While 1-Methyl-4-tosylpiperazine itself has both nitrogens substituted, its synthesis and the reactions of its precursor, 1-tosylpiperazine, perfectly illustrate the core mechanisms at play.

2.1. Mechanism I: Directing Nucleophilic Substitution

The most common application for a mono-protected piperazine is as a nucleophile in substitution reactions. With the N4-position blocked by the tosyl group, the N1-nitrogen of 1-tosylpiperazine becomes the sole reactive center for building molecular complexity.

SNAr Reactions with Electron-Deficient Arenes

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming aryl-nitrogen bonds, a common motif in pharmaceuticals.[5] The reaction proceeds via a two-step addition-elimination mechanism, often on electron-deficient aromatic or heteroaromatic rings.

Mechanism:

-

Nucleophilic Attack: The lone pair of the unprotected piperazine nitrogen attacks the electron-deficient aromatic ring at the carbon bearing a suitable leaving group (e.g., F, Cl). This step is typically rate-determining and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]

-

Rearomatization: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final N-aryl piperazine product.

Caption: General mechanism for an SNAr reaction.

SN2 Reactions with Alkyl Halides

For the introduction of alkyl chains, the unprotected nitrogen of 1-tosylpiperazine readily participates in SN2 reactions with primary or secondary alkyl halides and sulfonates.[1]

Mechanism: The reaction proceeds in a single, concerted step where the nucleophilic nitrogen attacks the electrophilic carbon, simultaneously displacing the leaving group (e.g., Br, I, OTs). The reaction rate is dependent on the concentration of both the nucleophile and the electrophile. The synthesis of 1-Methyl-4-tosylpiperazine itself can be accomplished via this mechanism by reacting 1-tosylpiperazine with a methylating agent like methyl iodide.

Experimental Protocol: N-Alkylation of 1-Tosylpiperazine

This protocol is adapted from a procedure for the synthesis of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine.[8]

Objective: To synthesize an N-alkylated tosylpiperazine via an SN2 reaction.

Materials:

-

1-Tosylpiperazine (1.0 eq)

-

Alkyl Bromide (e.g., 2-(trifluoromethyl)benzyl bromide) (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Dry Acetonitrile (ACN)

-

Silica Gel (230–400 mesh)

-

Petroleum Ether / Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-tosylpiperazine (0.01 mmol), potassium carbonate (0.03 mmol), and dry acetonitrile (5 mL).

-

Add the alkyl bromide (0.01 mmol) to the mixture.

-

Heat the reaction mixture to 85°C and stir for 8 hours. The base (K₂CO₃) acts as a scavenger for the HBr generated during the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent by vacuum distillation.

-

Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent to afford the pure N-alkylated product.

Causality: The choice of a polar aprotic solvent like acetonitrile is crucial as it solubilizes the reactants but does not interfere with the nucleophilicity of the amine. Anhydrous conditions are preferred to prevent hydrolysis of the alkyl halide. K₂CO₃ is a mild, inexpensive base sufficient to drive the reaction to completion.

2.2. Mechanism II: Deprotection to Reveal the Second Amine

After the first nitrogen has been functionalized, the synthetic utility of the tosyl group is demonstrated by its removal. This deprotection step "unmasks" the second piperazine nitrogen, making it available for subsequent reactions.

Reductive Cleavage

Reductive methods are common for N-tosyl deprotection. Strong reducing agents can cleave the strong sulfur-nitrogen bond.

Mechanism: While multiple reagents can achieve this, a common method involves dissolving metals like sodium in liquid ammonia or sodium naphthalenide. The mechanism involves the transfer of electrons from the reducing agent to the aromatic ring of the tosyl group, ultimately leading to the cleavage of the S-N bond.

Acidic Hydrolysis

Strong acidic conditions can also be used to hydrolyze the sulfonamide bond.[9]

Mechanism: This typically requires harsh conditions, such as heating in concentrated hydrobromic acid (HBr) or a mixture of methanesulfonic acid (MeSO₃H) and trifluoroacetic acid (TFA).[9] The nitrogen atom is protonated, and under high temperature, the S-N bond is cleaved by nucleophilic attack of a counter-ion or water.

Experimental Protocol: N-Tosyl Deprotection with MeSO₃H/TFA

This protocol is based on a reported method for N-tosyl deprotection.[9]

Objective: To remove the tosyl protecting group from an N-tosylpiperazine derivative.

Materials:

-

N-Tosylpiperazine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Thioanisole (scavenger)

-

Methanesulfonic acid (MeSO₃H)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-tosylpiperazine derivative in a mixture of TFA and thioanisole. Thioanisole acts as a cation scavenger to prevent side reactions with any carbocations formed.

-

Cool the solution in an ice bath (0°C).

-

Add methanesulfonic acid (MeSO₃H) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding the mixture to a cooled, saturated solution of NaHCO₃ until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine product.

Part 3: A Strategic Workflow for Asymmetric Synthesis

The true power of 1-Methyl-4-tosylpiperazine and its analogs is realized in multi-step synthetic sequences where different functionalities are installed on the two piperazine nitrogens in a controlled manner.

Caption: A strategic workflow for disubstituted piperazine synthesis.

This workflow demonstrates how the tosyl group acts as a control element. First, it protects one nitrogen, allowing the other to be selectively functionalized (Steps 1 & 2). Then, its removal (Step 3) allows for a different functional group to be introduced at the second nitrogen (Step 4), resulting in a precisely substituted piperazine that would be difficult to synthesize directly.

Part 4: Physicochemical Data

Quantitative data for the title compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₈N₂O₂S | [10] |

| Molecular Weight | 254.35 g/mol | [10] |

| CAS Number | 46779-48-0 | [10] |

| Appearance | White to off-white powder | Vendor Data |

| Solubility | Soluble in organic solvents like DCM, Chloroform | General Knowledge |

Conclusion

1-Methyl-4-tosylpiperazine is more than a simple chemical; it is an embodiment of a powerful synthetic strategy. Its "mechanism of action" is not that of a reactant that is consumed to form a product in a single step, but rather that of a carefully designed intermediate whose functional groups—the nucleophilic methylamine and the protected tosylamide—exhibit orthogonal reactivity. The tosyl group acts as a robust protecting group, deactivating one nitrogen center to direct reactions selectively to the other. Its subsequent removal unmasks the second nitrogen for further functionalization. This protect-react-deprotect-react strategy provides chemists with precise control over the synthesis of complex, asymmetrically substituted piperazines, which remain a cornerstone of modern drug design and development. Understanding these mechanistic principles is fundamental for researchers and scientists aiming to leverage this versatile scaffold in their synthetic endeavors.

References

-

Butini, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5871. [Link][1][2]

-

Sreenivasa, S., et al. (2012). 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o223. [Link][8]

-

Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Chemistry Central Journal, 13(1), 19. [Link][11]

-

ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Diagram]. ResearchGate. [Link][9]

-

ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS. ChemBK. [Link][12]

-

Selt, M., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(21), 5895-5901. [Link][5]

-

PubChem. (n.d.). (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine. National Center for Biotechnology Information. [Link][13]

-

ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Diagram]. ResearchGate. [Link][14]

-

Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(13), 4961–4968. [Link][6]

-

Singleton, D. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(51), 17710–17713. [Link][7]

-

Surin, J., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8175-8195. [Link][15]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. d-nb.info [d-nb.info]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Methyl-4-tosylpiperazine | 46779-48-0 [amp.chemicalbook.com]

- 11. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine | C24H25ClN2O2S | CID 73553447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4-tosylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 1-Methyl-4-tosylpiperazine. Synthesizing data from analogous compounds and available hazard classifications, this guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks associated with the use of this compound in a laboratory setting. While a complete safety data sheet (SDS) for 1-Methyl-4-tosylpiperazine is not publicly available, a conservative approach to handling based on its constituent moieties—1-methylpiperazine and a tosyl group—is essential. This guide provides a detailed analysis of potential hazards, recommended personal protective equipment (PPE), emergency procedures, and proper disposal methods to ensure a safe and compliant research environment.

Chemical Identity and Known Hazards